molecular formula C23H16F3N3O6S B11618746 methyl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

methyl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11618746
M. Wt: 519.5 g/mol
InChI Key: NXEWRJXHTCGJOS-PDGQHHTCSA-N
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Description

METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its combination of a trifluoromethyl group, a sulfonamide group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H16F3N3O6S

Molecular Weight

519.5 g/mol

IUPAC Name

methyl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H16F3N3O6S/c1-34-22(31)14-4-2-13(3-5-14)19-11-8-16(35-19)12-18-20(23(24,25)26)28-29(21(18)30)15-6-9-17(10-7-15)36(27,32)33/h2-12H,1H3,(H2,27,32,33)/b18-12-

InChI Key

NXEWRJXHTCGJOS-PDGQHHTCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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